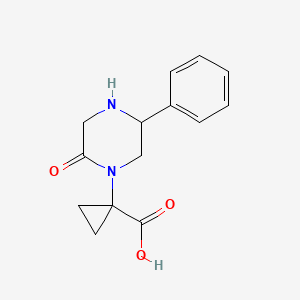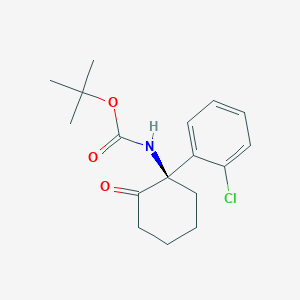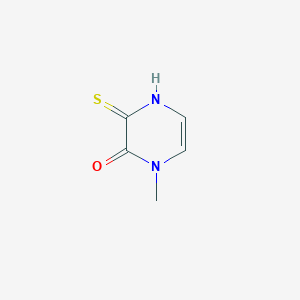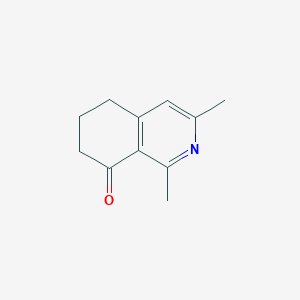
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring attached to a piperazine derivative
Métodos De Preparación
The synthesis of 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable piperazine derivative. One common method includes the reaction of 2-oxo-5-phenylpiperazine with a cyclopropane carboxylic acid derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives and piperazine-based compounds. What sets this compound apart is its unique combination of a cyclopropane ring and a piperazine derivative, which imparts distinct chemical and biological properties. Similar compounds include:
- Cyclopropane-1,2-dicarboxylic acid
- 1-(2-Oxo-3-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
- 1-(2-Oxo-4-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1-(2-oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-12-8-15-11(10-4-2-1-3-5-10)9-16(12)14(6-7-14)13(18)19/h1-5,11,15H,6-9H2,(H,18,19) |
Clave InChI |
BZKRLKSPGMKZQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)N2CC(NCC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)

![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)


![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)






![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
